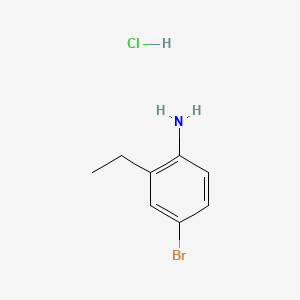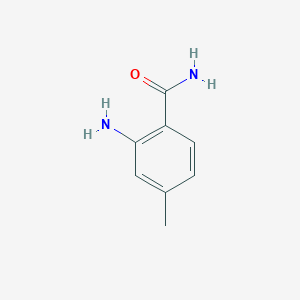
1-Benzothiophene-5-carbonitrile
Übersicht
Beschreibung
1-Benzothiophene-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a benzene ring fused to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The carbonitrile group attached to the fifth position of the benzothiophene ring indicates the presence of a cyano group (-C≡N) linked to the carbon atom at that position.
Synthesis Analysis
The synthesis of benzothiophene derivatives can be achieved through various methods. For instance, the synthesis of benzo[b]thiophen-3-ylacetonitriles involves the reaction of nitrobenzene derivatives with benzo[b]thiophen-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene carbanions in the presence of potassium tert-butoxide and chlorotrimethylsilane, yielding good yields of the desired products . Another approach for synthesizing benzothiophene derivatives is demonstrated by the facile synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starting with p-phenylenediamine, triethyl orthoalkylates, and hydrazine monohydrate .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be elucidated using spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the structure of a methyl derivative of a benzothiophene compound was confirmed by X-ray analysis . Similarly, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was determined by X-ray crystallographic studies, which revealed an intramolecular hydrogen bond and a herringbone arrangement in the crystal packing .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. The synthetic potential of these compounds is highlighted by their ability to react with active-hydrogen containing compounds to synthesize new heterocyclic compounds, as demonstrated by the reactions of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide . Additionally, the regioselective synthesis of C3 alkylated and arylated benzothiophenes showcases the functionalization of carbon-hydrogen bonds at specific positions on the benzothiophene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be studied using techniques like cyclic voltammetry (CV) and UV-vis spectra. For example, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include benzothiophene homologues, were elucidated using these methods . The crystal structure of 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile revealed that the benzothiophene ring is planar and the molecule forms chains and dimers through hydrogen bonding in the crystal .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis and Evaluation of Effects on In Vitro Pentosidine Formation : The compound 1-Benzothiophene-5-carbonitrile has been used in the synthesis of new heterocycles, such as [1]benzothieno[3′,2′:2,3]thiepino[4,5-d]pyrimidines, which were evaluated for their in vitro inhibitory activity on the formation of pentosidine, a representative advanced glycation end product (Okuda et al., 2014).
Antiplatelet Aggregation Activity : A study involved the reaction of this compound derivatives to synthesize [1]benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines. These new compounds were evaluated for their ability to inhibit platelet aggregation in vitro (Okuda et al., 2013).
Chemical Synthesis and Modification
Regioselective Synthesis : The compound plays a role in the synthesis of benzothiophenes, crucial in constructing molecules for modern medical challenges. A study demonstrated a novel method for C3-functionalized benzothiophenes using benzothiophene S-oxides (Shrives et al., 2017).
Palladium-Catalyzed Synthesis : Research on this compound led to novel approaches for synthesizing benzothiophene derivatives, important for chemical and pharmaceutical applications (Gabriele et al., 2011).
Synthesis of Imino-Benzothiophene Derivatives : This compound has been used to develop efficient methods for preparing 1 (3H)-imino-2-benzothiophene and 1-imino-1H-2-benzothiopyran derivatives (Kobayashi et al., 2007).
Microwave-Assisted Synthesis : Studies have shown that this compound is used in microwave-assisted synthesis, proving to be more efficient than conventional methods (Gaonkar et al., 2014).
Advanced Material Development
Electrochromic Properties : Research has been conducted on derivatives of this compound to investigate the electrochromic properties of polymers for potential application in electronic devices (Abaci et al., 2016).
Fluorescence and Photochemical Properties : Studies have explored the fluorescence behavior and photochemical properties of thiophene analogs of this compound, which are significant in the development of fluorescent materials (Bohnwagner et al., 2017).
Miscellaneous Applications
Organic Thin-Film Transistors : Research has been conducted on [1]benzothieno[3,2-b][1]benzothiophene-based asymmetric conjugated molecules derived from this compound for high-mobility organic thin-film transistors (He et al., 2017).
Anaerobic Cometabolic Conversion : The compound has been studied in the context of anaerobic cometabolic conversion by a sulfate-reducing enrichment culture, providing insights into environmental bioremediation processes (Annweiler et al., 2001).
Wirkmechanismus
Target of Action
1-Benzothiophene-5-carbonitrile is a benzothiophene derivative . Benzothiophene derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antitumor, antifungal, hormonal modulation, and antioxidant effects . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring . .
Mode of Action
Benzothiophene derivatives are known to interact with their targets primarily through functionalization at positions 2 and 3 of the thiophene ring . This interaction can lead to various changes in the target, contributing to the compound’s biological activity.
Biochemical Pathways
Benzothiophene derivatives are known to have a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Biochemische Analyse
Biochemical Properties
1-Benzothiophene-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to bind to certain transcription factors, altering their ability to regulate gene expression . Moreover, this compound can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components.
Eigenschaften
IUPAC Name |
1-benzothiophene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUOWGTGHKFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383676 | |
| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2060-63-1 | |
| Record name | 1-BENZOTHIOPHENE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)
